N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a triazolo-pyridazine derivative featuring a sulfanyl acetamide backbone. Its structure includes a pyridin-2-yl substituent at the 3-position of the triazolo-pyridazine core and a 3-chloro-4-methylphenyl group attached via the acetamide moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c1-12-5-6-13(10-14(12)20)22-17(27)11-28-18-8-7-16-23-24-19(26(16)25-18)15-4-2-3-9-21-15/h2-10H,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLNGRMDGFHCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under reflux conditions.
Introduction of the sulfanyl group: The triazolopyridazine intermediate is then reacted with thiol-containing compounds in the presence of a base such as potassium carbonate.
Acetamide linkage formation: The final step involves the coupling of the sulfanyl-triazolopyridazine intermediate with 3-chloro-4-methylphenyl acetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Pyridin-2-yl vs. Methyl : The pyridin-2-yl group in the target compound may enhance binding to biological targets (e.g., kinases or RNA-binding proteins) through π-π interactions, whereas methyl groups (as in ) reduce such interactions but simplify synthesis.
- Chloro-Methylphenyl vs. Fluoro/Ethoxy : The 3-chloro-4-methylphenyl group balances lipophilicity and steric bulk compared to more polar (ethoxy) or smaller (fluoro) substituents .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈ClN₃OS
- Molecular Weight : 353.87 g/mol
The structure comprises a chloro-substituted aryl group, a pyridazinyl moiety, and a sulfanyl acetamide linkage, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific kinases, particularly c-Met kinase. The c-Met pathway is implicated in various cancers, making it a target for therapeutic intervention.
Inhibitory Activity
In studies evaluating related triazolo-pyridazine derivatives, several compounds demonstrated significant inhibitory activity against c-Met kinase. For instance, one derivative showed an IC50 value of 0.090 μM against c-Met kinase, indicating potent activity comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using various cancer cell lines. The results indicated moderate to significant cytotoxicity across different cell types:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| MCF-7 | 1.23 ± 0.18 | Effective against breast cancer |
| HeLa | 2.73 ± 0.33 | Effective against cervical cancer |
| LO2 | ND | Normal hepatocyte line |
These findings suggest that the compound has the potential to selectively target cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that variations in the substituents on the pyridazine and phenyl rings significantly influence the biological activity of these compounds. For instance:
- Chloro and Methyl Substituents : Enhance binding affinity to target proteins.
- Pyridine Moiety : Contributes to increased cytotoxicity and selectivity against cancer cell lines.
Case Studies
One notable case involved the synthesis and evaluation of a series of triazolo-pyridazine derivatives that included this compound. In this study:
- Synthesis : Various derivatives were synthesized and screened for their biological activity.
- Results : The most promising derivatives exhibited IC50 values below 5 μM in multiple cancer cell lines.
- : The study confirmed the potential of these derivatives as effective c-Met inhibitors with implications for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
